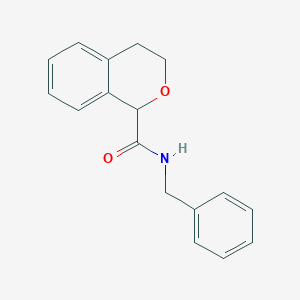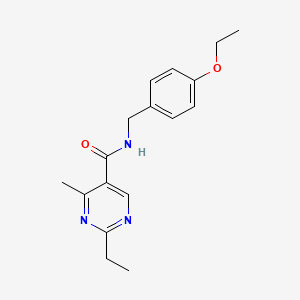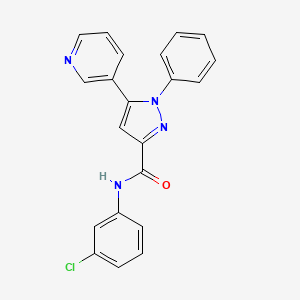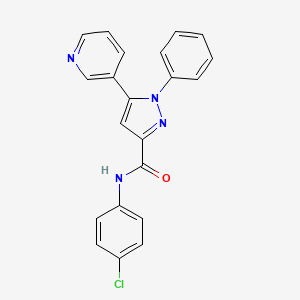
N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide, also known as CPPC, is a synthetic compound that belongs to the class of pyrazole derivatives. CPPC has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. This compound has also been shown to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes, another group of lipid compounds that play a role in inflammation and asthma. Additionally, this compound has been shown to inhibit the activity of phosphodiesterase, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to exhibit anticonvulsant activity in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide for lab experiments is its wide range of biological activities. It can be used to study various physiological processes, including inflammation, pain, cancer, and epilepsy. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient compound for lab experiments. However, one of the limitations of this compound is its potential toxicity. It has been shown to exhibit cytotoxicity in some cell lines, and further studies are needed to determine its safety profile.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, future studies could focus on the synthesis of this compound derivatives with enhanced biological activities and reduced toxicity.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide involves the reaction of 4-chloroaniline, phenylhydrazine, and pyridine-3-carboxylic acid with acetic anhydride and phosphorus oxychloride. The reaction yields this compound as a white crystalline solid with a melting point of 214-216°C. The purity of this compound can be determined by using thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, and anticonvulsant properties. This compound has also been shown to modulate the activity of various enzymes, such as cyclooxygenase-2, lipoxygenase, and phosphodiesterase.
properties
IUPAC Name |
N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O/c22-16-8-10-17(11-9-16)24-21(27)19-13-20(15-5-4-12-23-14-15)26(25-19)18-6-2-1-3-7-18/h1-14H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACUDLFNSKEVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7548195.png)
![2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B7548200.png)
![2-Methyl-5-[4-[2-[methyl-[(2-phenylphenyl)methyl]amino]acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7548212.png)

![5-(4-Chlorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548217.png)
![5-(4-Fluorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548218.png)
![1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl-](/img/structure/B7548226.png)
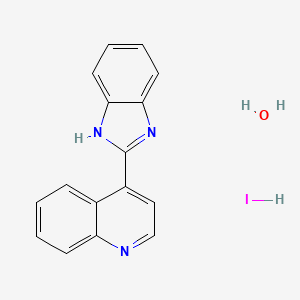
![1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7548250.png)
